molecular formula C6H14N2O3 B1207118 4-Deoxyneosamine C CAS No. 7013-45-8

4-Deoxyneosamine C

Cat. No. B1207118
CAS RN: 7013-45-8
M. Wt: 162.19 g/mol
InChI Key: UOKKJQVOZSYEJM-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacillosamine is a member of glucosamines and a trideoxyhexose derivative.

Scientific Research Applications

Understanding Biosynthetic Pathways

  • Biosynthesis of D-forosamine : Research into the enzymes involved in TDP-D-forosamine biosynthesis in the spinosyn pathway of Saccharopolyspora spinosa has been crucial. This study provides insights into the roles of various enzymes in the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-D-forosamine, contributing significantly to our understanding of the biosynthesis of this deoxygenated sugar component in natural products like spinosyns, an environmentally benign insecticide (Hong et al., 2008).

  • Enzyme Mechanisms in Sugar Modification : Another study focused on SpnQ, a gene from the spinosyn gene cluster, involved in the deoxygenation step in the biosynthesis of d-forosamine. This research provides vital information on the unique evolutionary pathways and mechanistic details of enzymes involved in the modification of sugars, which are critical components in various bioactive compounds (Hong et al., 2006).

Analyzing Environmental Impacts

  • 2,4-D Herbicide Toxicity Studies : Although not directly related to 4-Deoxyneosamine C, a scientometric review on 2,4-D herbicide toxicity provides an indirect insight into the environmental impact of related compounds. This review summarizes data on 2,4-D toxicology and mutagenicity, emphasizing the need for further research in this field and highlighting the global trends in the study of herbicide toxicity (Zuanazzi et al., 2020).

Synthesis of Novel Compounds

  • Creation of Novel GDP-Linked Sugars : The study by Cook and Holden (2008) on GDP-perosamine synthase is relevant as it involves the structural analysis and production of novel trideoxysugars, which are structurally similar to 4-Deoxyneosamine C. This research provides insights into the synthesis and structural understanding of such sugars, which are crucial for various biological functions and applications in biotechnology and medicine (Cook & Holden, 2008).

properties

CAS RN

7013-45-8

Product Name

4-Deoxyneosamine C

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,4-diamino-3,5-dihydroxyhexanal

InChI

InChI=1S/C6H14N2O3/c1-3(10)5(8)6(11)4(7)2-9/h2-6,10-11H,7-8H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

UOKKJQVOZSYEJM-JGWLITMVSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)N)O

SMILES

CC(C(C(C(C=O)N)O)N)O

Canonical SMILES

CC(C(C(C(C=O)N)O)N)O

Other CAS RN

7013-45-8

synonyms

4-deoxyneosamine C
bacillosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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